molecular formula C21H27N5O B2984393 (E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 1424658-02-5

(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Cat. No.: B2984393
CAS No.: 1424658-02-5
M. Wt: 365.481
InChI Key: QEPKMPRIEVIFKW-UHFFFAOYSA-N
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Description

(E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Utility in Peptide and Peptidomimic Synthesis :

    • A study by Bovy and Rico (1993) described the synthesis of heterocyclic β-amino acids, demonstrating the utility of compounds like (E)-N-(2-Tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide in peptide and peptidomimic synthesis. They showcased the synthesis of β-amino-5-pyrimidinepropanoic ester, highlighting its importance in the field of organic chemistry and drug development (Bovy & Rico, 1993).
  • Heterocyclic Compound Formation :

    • Research by Komkov et al. (2006) involved the creation of new pyrido[2,3-d]pyrimidine derivatives through a three-component condensation process. This research underscores the versatility of pyrimidine derivatives in forming heterocyclic compounds, which are crucial in medicinal chemistry (Komkov et al., 2006).
  • Antimicrobial and Antioxidant Activities :

    • Lavanya et al. (2010) conducted a study on substituted-N-(5-cyanopyrimidin-4yl)benzamides, revealing their potential antimicrobial and antioxidant activities. This finding highlights the role of pyrimidine derivatives in developing new therapeutic agents (Lavanya et al., 2010).
  • Synthesis of Enamides and Enamino Ketones :

    • A study by Belyaeva et al. (1978) explored the synthesis of enamides and enamino ketones, crucial intermediates in pharmaceutical and organic synthesis. This research further underscores the importance of compounds like this compound in complex chemical syntheses (Belyaeva et al., 1978).
  • Lithiation and Substitution Chemistry :

    • Smith et al. (2013) investigated the control of the site of lithiation of 3-(Aminomethyl)pyridine derivatives, highlighting the role of lithiation in manipulating molecular structures for specific chemical reactions. This research is crucial for understanding how compounds like this compound react under different conditions (Smith et al., 2013).
  • Synthesis of Novel Heterocyclic Compounds :

    • Abdel‐Aziz et al. (2008) synthesized novel heterocyclic compounds, demonstrating the potential of pyrimidine derivatives in creating new molecular structures with potential applications in drug discovery and development (Abdel‐Aziz et al., 2008).

Properties

IUPAC Name

(E)-N-(2-tert-butylpyrimidin-5-yl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-7-8-26-14(2)9-16(15(26)3)10-17(11-22)19(27)25-18-12-23-20(24-13-18)21(4,5)6/h9-10,12-13H,7-8H2,1-6H3,(H,25,27)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPKMPRIEVIFKW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CN=C(N=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CN=C(N=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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